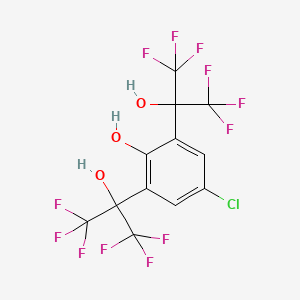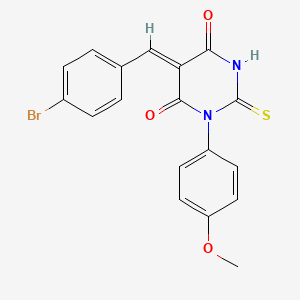
4-Chloro-2,6-bis(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 4-Chloro-2,6-bis(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)phénol est un composé organique synthétique caractérisé par sa structure unique, qui comprend un noyau de phénol chloré et deux groupes hexafluoro-hydroxypropan-2-yl
Méthodes De Préparation
Voies synthétiques et conditions de réaction
La synthèse du 4-Chloro-2,6-bis(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)phénol implique généralement les étapes suivantes :
Matériaux de départ : La synthèse commence avec le 4-chlorophénol et l’hexafluoroacétone.
Conditions de réaction : La réaction est effectuée dans des conditions contrôlées, souvent en présence d’une base comme l’hydroxyde de sodium ou le carbonate de potassium, pour faciliter l’addition nucléophile de l’hexafluoroacétone au cycle phénolique.
Purification : Le produit est purifié à l’aide de techniques telles que la recristallisation ou la chromatographie pour obtenir le composé souhaité à haute pureté.
Méthodes de production industrielle
Dans un contexte industriel, la production de ce composé peut impliquer :
Réacteurs à grande échelle : Utilisation de réacteurs à grande échelle pour gérer la nature exothermique de la réaction.
Systèmes à flux continu : Mise en œuvre de systèmes à flux continu pour améliorer l’efficacité et le rendement.
Purification automatisée : Utilisation de systèmes de purification automatisés pour garantir une qualité et une pureté constantes du produit final.
Analyse Des Réactions Chimiques
Types de réactions
Le 4-Chloro-2,6-bis(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)phénol peut subir diverses réactions chimiques, notamment :
Oxydation : Les groupes hydroxyles phénoliques peuvent être oxydés en quinones dans des conditions oxydantes fortes.
Réduction : Le composé peut être réduit pour former des hydroquinones.
Substitution : L’atome de chlore peut être substitué par d’autres nucléophiles, tels que les amines ou les thiols, dans des conditions appropriées.
Réactifs et conditions courants
Oxydation : Réactifs comme le permanganate de potassium ou le trioxyde de chrome.
Réduction : Réactifs tels que le borohydrure de sodium ou l’hydrure de lithium et d’aluminium.
Substitution : Conditions impliquant des nucléophiles comme l’azoture de sodium ou la thiourée.
Principaux produits
Oxydation : Formation de quinones.
Réduction : Formation d’hydroquinones.
Substitution : Formation de phénols substitués avec divers groupes fonctionnels.
Applications de la recherche scientifique
Chimie
Catalyse : Utilisé comme ligand dans les réactions catalytiques en raison de ses groupes fluorés attracteurs d’électrons.
Science des matériaux : Incorporé dans les polymères pour améliorer la stabilité thermique et chimique.
Biologie
Inhibition enzymatique : Étudié pour son potentiel à inhiber certaines enzymes en raison de sa similitude structurelle avec les substrats naturels.
Médecine
Développement de médicaments : Étudié pour son potentiel en tant que pharmacophore dans la conception de nouveaux médicaments.
Industrie
Revêtements : Utilisé dans la formulation de revêtements haute performance en raison de sa résistance chimique.
Électronique : Appliqué dans la production de composants électroniques pour ses propriétés isolantes.
Applications De Recherche Scientifique
Chemistry
Catalysis: Used as a ligand in catalytic reactions due to its electron-withdrawing fluorine groups.
Material Science: Incorporated into polymers to enhance thermal and chemical stability.
Biology
Enzyme Inhibition: Studied for its potential to inhibit certain enzymes due to its structural similarity to natural substrates.
Medicine
Drug Development: Investigated for its potential as a pharmacophore in the design of new drugs.
Industry
Coatings: Used in the formulation of high-performance coatings due to its chemical resistance.
Electronics: Applied in the production of electronic components for its insulating properties.
Mécanisme D'action
Le mécanisme par lequel le 4-Chloro-2,6-bis(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)phénol exerce ses effets implique :
Cibles moléculaires : Interaction avec des enzymes ou des récepteurs spécifiques, inhibant potentiellement leur activité.
Voies : Modulation des voies biochimiques, telles que les voies du stress oxydatif, en raison de sa nature rédox-active.
Comparaison Avec Des Composés Similaires
Composés similaires
- 2,6-Dichloro-4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)phénol
- 4-Bromo-2,6-bis(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)phénol
Unicité
Le 4-Chloro-2,6-bis(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)phénol est unique en raison de son modèle de substitution spécifique, qui confère des propriétés électroniques et stériques distinctes, le rendant particulièrement utile dans des applications spécialisées telles que les matériaux avancés et la catalyse.
Propriétés
Formule moléculaire |
C12H5ClF12O3 |
|---|---|
Poids moléculaire |
460.60 g/mol |
Nom IUPAC |
4-chloro-2,6-bis(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)phenol |
InChI |
InChI=1S/C12H5ClF12O3/c13-3-1-4(7(27,9(14,15)16)10(17,18)19)6(26)5(2-3)8(28,11(20,21)22)12(23,24)25/h1-2,26-28H |
Clé InChI |
CUCULWKIVIMBBT-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C(=C1C(C(F)(F)F)(C(F)(F)F)O)O)C(C(F)(F)F)(C(F)(F)F)O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[3-(dimethylamino)propyl]-3-hydroxy-5-(4-methoxyphenyl)-4-{[2-methyl-4-(prop-2-en-1-yloxy)phenyl]carbonyl}-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11641308.png)
![6-chloro-3-hexyl-7-[(3-methoxybenzyl)oxy]-4-methyl-2H-chromen-2-one](/img/structure/B11641322.png)
![2-[8,9-Bis(4-methoxyphenyl)furo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL]phenol](/img/structure/B11641330.png)
![N-(2,4-dimethylphenyl)-4-[4-methyl-3-(morpholin-4-ylsulfonyl)phenyl]phthalazin-1-amine](/img/structure/B11641337.png)
![(3Z)-3-{[(2-hydroxyphenyl)amino]methylidene}pyrrolidine-2,4-dione](/img/structure/B11641350.png)
![propan-2-yl 2-[(8-methyl-2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetate](/img/structure/B11641353.png)
![N-[5-(4-methylbenzyl)-1,3-thiazol-2-yl]-2-(4-methylphenoxy)acetamide](/img/structure/B11641356.png)


![(5Z)-5-({5-Bromo-2-[(3-fluorophenyl)methoxy]phenyl}methylidene)-3-[(4-chlorophenyl)methyl]-1,3-thiazolidine-2,4-dione](/img/structure/B11641373.png)
![2-(benzylsulfanyl)-3-(2-methylphenyl)-3H-spiro[benzo[h]quinazoline-5,1'-cyclopentan]-4(6H)-one](/img/structure/B11641380.png)
![1-[3-(dimethylamino)propyl]-5-(2-fluorophenyl)-3-hydroxy-4-[3-methyl-4-(prop-2-en-1-yloxy)benzoyl]-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B11641390.png)
![(6Z)-6-{4-[2-(2-chlorophenoxy)ethoxy]-3-ethoxybenzylidene}-5-imino-2-(propan-2-yl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11641400.png)
